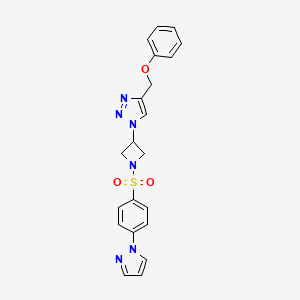

1-(1-((4-(1H-吡唑-1-基)苯基)磺酰)氮杂环丁-3-基)-4-(苯氧基甲基)-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole" is a complex molecule that appears to be related to a family of compounds with potential antimicrobial activity. This molecule is characterized by the presence of several functional groups, including a pyrazole ring, a phenylsulfonyl group, an azetidinone (azetidine-2-one) core, and a 1,2,3-triazole ring. These structural motifs are known to contribute to the biological activity of such compounds.

Synthesis Analysis

The synthesis of related azetidinone derivatives has been described in the literature. For instance, a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized by reacting chlorinated azetidin-2-one precursors with benzene sulfonyl chloride in the presence of pyridine . Another synthetic approach involves the preparation of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia via Betti’s condensation reaction, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine . These methods provide a foundation for the synthesis of the compound , although the exact synthetic route for this specific molecule is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of the compound includes several rings that are known to impart significant biological properties. The pyrazole ring is a five-membered heterocycle with two nitrogen atoms, which is often found in compounds with antimicrobial activity . The 1,2,3-triazole ring is another five-membered heterocycle containing three nitrogen atoms, which can contribute to the stability and reactivity of the molecule . The azetidinone core is a four-membered lactam ring, which is a key feature in beta-lactam antibiotics, although the presence of the sulfonyl group may alter its biological activity .

Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of its functional groups. For example, the sulfonyl group can participate in sulfonylation reactions, and the azetidinone ring can undergo reactions typical of beta-lactams, such as ring-opening under certain conditions . The 1,2,3-triazole ring can be involved in transannulation reactions with azirines, as described in the synthesis of dihydropyrazines, which can be further converted to pyrazines under basic conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole" are not provided, related compounds have been characterized using IR, 1H NMR spectroscopy, and elemental analysis . These techniques allow for the determination of functional groups, molecular structure, and purity. The presence of multiple aromatic rings and heteroatoms in the molecule suggests it would have significant polar character, which could influence its solubility and interaction with biological targets. The antimicrobial activity of similar compounds has been evaluated using broth dilution methods, indicating the potential for this compound to be active against bacterial and fungal strains .

科学研究应用

抗菌活性

已制备出一系列氮碳连接的(唑基苯基)恶唑烷酮抗菌剂,显示出对革兰氏阴性生物如流感嗜血杆菌和卡他莫拉菌具有良好的活性。该研究强调了唑部分上的各种取代基在影响抗菌活性(体外和体内)中的作用,证明了电子特性和特定取代基对抗菌功效的重要性 (Genin 等人,2000)。

抗菌剂

通过 1,3-偶极环加成(点击反应)合成的新型 1,2,3-三唑衍生物对各种菌株表现出广谱抗菌活性,并在 10 μg/mL 的浓度下表现出显着的抗真菌活性,展示了这些化合物作为抗菌剂的潜力 (Pervaram 等人,2017)。

选择性雌激素受体降解剂

三环吲唑作为选择性雌激素受体降解剂 (SERD) 和 ER+ 乳腺癌治疗的拮抗剂的开发因 AZD9833 的发现而受到关注。该化合物在小鼠异种移植模型中显示出有效的体内活性,导致其进入临床试验,说明此类化合物在癌症治疗中的应用 (Scott 等人,2020)。

磺酰连接的双杂环

探索了新型磺酰连接的双杂环的合成和抗菌活性,将吡唑啉与噻二唑、恶二唑和三唑相结合。化合物 8 显示出显着的活性,表明磺酰连接在增强抗菌作用中的潜力 (Padmavathi 等人,2008)。

抗菌和诱导细胞凋亡的试剂

已合成含有吡唑、吡啶酮和 1,2,3-三唑的新型分子杂交物,并评估了它们对各种细菌和真菌菌株的抗菌活性。此外,对山羊卵泡的细胞凋亡研究表明这些化合物作为诱导细胞凋亡剂的潜力,突出了在癌症研究或治疗中的可能应用 (Sindhu 等人,2016)。

属性

IUPAC Name |

4-(phenoxymethyl)-1-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O3S/c28-31(29,21-9-7-18(8-10-21)26-12-4-11-22-26)25-14-19(15-25)27-13-17(23-24-27)16-30-20-5-2-1-3-6-20/h1-13,19H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKRHBJVERTHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)N4C=C(N=N4)COC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505330.png)

![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)

![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)